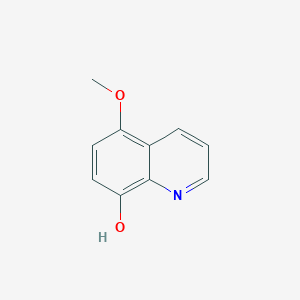

5-Methoxyquinolin-8-ol

描述

Contextualization within the Quinoline (B57606) Compound Class

5-Methoxyquinolin-8-ol is a member of the quinoline class of compounds. ontosight.ai Quinolines are heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govrroij.com This fundamental structure, also known as 1-azanaphthalene, imparts a unique set of chemical properties that make quinoline and its derivatives valuable in various scientific fields. rroij.com

The addition of functional groups to the quinoline core gives rise to a vast array of derivatives with tailored properties. In the case of this compound, the quinoline ring is substituted with a methoxy (B1213986) group (-OCH3) at the 5-position and a hydroxyl group (-OH) at the 8-position. ontosight.ai This specific substitution pattern influences the molecule's electronic properties, reactivity, and potential biological activity, distinguishing it from other quinoline derivatives. ontosight.aismolecule.com The presence of both a hydroxyl and a methoxy group on the quinoline framework makes it a noteworthy subject for synthetic and medicinal chemistry. aaronchem.com

Significance of 8-Hydroxyquinoline (B1678124) Derivatives in Scientific Inquiry

The 8-hydroxyquinoline (8-HQ) moiety is a crucial structural feature in a multitude of compounds that have garnered significant attention in scientific research. nih.gov Derivatives of 8-hydroxyquinoline are recognized for their wide range of pharmacological applications. nih.govscispace.com These compounds are known to act as chelators of metal ions, a property that is central to many of their biological functions. rroij.comscispace.com The ability to bind with metal ions like iron, copper, and zinc is implicated in their potential as neuroprotective agents and their use in the study of neurodegenerative diseases. nih.govrroij.com

Furthermore, 8-hydroxyquinoline derivatives have been extensively investigated for their antimicrobial, antifungal, and anticancer activities. nih.govscispace.com The introduction of various substituents onto the 8-hydroxyquinoline scaffold allows for the fine-tuning of these biological activities, leading to the development of potent lead compounds in drug discovery. nih.govmdpi.com Beyond medicinal applications, these derivatives are also utilized as fluorescent chemosensors for detecting metal ions and as electron carriers in organic light-emitting diodes (OLEDs), highlighting their versatility in materials science. rroij.comscispace.com

Rationale for Advanced Research on this compound as a Distinct Chemical Entity

The specific chemical structure of this compound provides a compelling rationale for its focused investigation. The presence of the methoxy group at the 5-position and the hydroxyl group at the 8-position creates a unique electronic and steric environment within the molecule. aaronchem.com This distinct substitution pattern is a key driver for research, as it can lead to novel chemical reactivity and biological activities compared to other 8-hydroxyquinoline derivatives. smolecule.com

Research into this compound is often aimed at exploring its potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. aaronchem.com The functional groups on the molecule allow for further derivatization, enabling chemists to create a diverse library of compounds for screening in various assays. aaronchem.com For instance, the hydroxyl group can participate in reactions such as esterification and etherification, while the quinoline ring system can undergo various modifications. aaronchem.com

Moreover, the compound is studied for its own intrinsic properties. Investigations into its potential antioxidant, anti-inflammatory, and antimicrobial activities are of particular interest. ontosight.ai The unique arrangement of the methoxy and hydroxyl groups may enhance its ability to interact with biological targets, making it a candidate for the development of new therapeutic agents. ontosight.aismolecule.com The detailed study of its chemical and physical properties, including its spectroscopic data and reactivity, is essential for unlocking its full potential in various scientific and industrial applications.

属性

IUPAC Name |

5-methoxyquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVWSINPGRCGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632216 | |

| Record name | 5-Methoxyquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57334-35-7 | |

| Record name | 5-Methoxyquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxyquinolin 8 Ol

Strategies for the De Novo Synthesis of the 5-Methoxyquinolin-8-ol Scaffold

The construction of the fundamental this compound framework can be achieved through various synthetic routes. These include adaptations of long-established methods and the development of novel pathways using specific precursors.

Classical methods for quinoline (B57606) synthesis can be conceptually adapted for the preparation of this compound.

Skraup Synthesis : This method typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. To synthesize this compound, the starting material would be 2-amino-4-methoxyphenol (B1270069). The reaction would proceed via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. The harsh reaction conditions, including the use of strong acid and high temperatures, require careful control to prevent degradation of the sensitive phenol (B47542) and methoxy (B1213986) groups.

Friedländer Synthesis : The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of this compound, a potential precursor would be 2-amino-5-methoxy-3-hydroxy-acetophenone, which could react with a two-carbon component like acetaldehyde (B116499) under basic or acidic catalysis to form the heterocyclic ring. The challenge in this approach lies in the synthesis of the appropriately substituted aminophenol precursor.

More direct and higher-yielding syntheses have been developed using specific, readily available starting materials.

A prominent and efficient method involves the reaction of 2-amino-4-methoxyphenol with acrolein. rsc.org This approach is a variation of the Skraup-Doebner-von Miller synthesis. The reaction is typically carried out in the presence of an oxidizing agent and an acid catalyst. A reported synthesis using this method afforded this compound as a light-brown powder with a 65% yield. rsc.org

Another versatile precursor in heterocyclic synthesis is Meldrum's acid and its derivatives. orgsyn.org The methoxymethylene Meldrum's acid methodology provides a route to various substituted heterocycles. researcher.life In this context, 2-amino-4-methoxyphenol could be reacted with methoxymethylene Meldrum's acid to form an intermediate enamine, which upon thermal cyclization would yield a quinolone derivative. Subsequent chemical modification would be necessary to arrive at the target this compound. This method offers a high degree of flexibility in introducing substituents. nih.gov

| Precursor 1 | Precursor 2 | Method | Product | Yield | Reference |

| 2-amino-4-methoxyphenol | Acrolein | Modified Skraup-Doebner-von Miller | This compound | 65% | rsc.org |

| 2-amino-4-methoxyphenol | Methoxymethylene Meldrum's acid | Condensation and Cyclization | Quinoline derivative | - | researcher.life |

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of catalyst and solvent. For instance, in related isoquinolone syntheses, it was observed that temperature and the reactant-to-catalyst ratio are crucial for achieving a good yield. researchgate.net In the synthesis of this compound from 2-amino-4-methoxyphenol and acrolein, the choice of the oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air) and the acid catalyst (e.g., sulfuric acid, hydrochloric acid, or Lewis acids) can significantly impact the outcome of the reaction, influencing both the rate of reaction and the formation of byproducts. Purification is typically achieved through techniques such as column chromatography or recrystallization to isolate the product in high purity.

Derivatization and Structural Modification of the this compound Moiety

The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives. These modifications are often aimed at conducting structure-activity relationship (SAR) studies or creating novel hybrid molecules with unique properties.

The introduction of various functional groups onto the this compound skeleton allows for a systematic investigation of how different structural features influence its chemical and biological properties. fsu.edumasterorganicchemistry.com Common derivatization strategies include:

Electrophilic Aromatic Substitution : The quinoline ring is susceptible to electrophilic attack. For example, nitration of the related 8-methoxyquinoline (B1362559) has been shown to yield 5-Nitro-8-Methoxyquinoline. researchgate.net Similar reactions, such as halogenation or sulfonation, could be applied to this compound to introduce substituents at various positions, guided by the directing effects of the existing methoxy and hydroxyl groups.

Modification of the Hydroxyl Group : The phenolic hydroxyl group at the C8 position is a key site for modification. It can be alkylated to form ethers or acylated to form esters. These modifications can alter the molecule's polarity, solubility, and hydrogen bonding capabilities.

Mannich Reaction : The Mannich reaction can be used to introduce aminomethyl groups onto the aromatic ring, typically adjacent to the hydroxyl group. For instance, the reaction of 5-chloro-8-hydroxyquinoline (B194070) with paraformaldehyde and ciprofloxacin (B1669076) has been used to create a hybrid molecule. mdpi.com A similar approach could be employed with this compound.

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group | Reference |

| Nitration | Nitrating Agent | C5 (by analogy) | Nitro (-NO2) | researchgate.net |

| Mannich Reaction | Formaldehyde, Amine | C7 (likely) | Aminomethyl (-CH2NR2) | mdpi.com |

| Etherification | Alkyl Halide, Base | C8 | Ether (-OR) | General |

| Esterification | Acyl Chloride, Base | C8 | Ester (-OOCR) | General |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in medicinal chemistry. thesciencein.orgnih.gov The this compound scaffold can be linked to other molecular entities to create hybrid compounds.

For example, the 8-amino-6-methoxyquinoline (B117001) pharmacophore, structurally similar to the target compound, has been linked to a tetrazole ring via different linkers to create novel hybrids. mdpi.com Following a similar logic, the 8-hydroxyl group or the aromatic ring of this compound could serve as an anchor point for attaching other moieties. One synthetic strategy involves converting the 8-hydroxyl group into a linker, such as a 2-(quinoline-8-yloxy)acetohydrazide intermediate. nih.gov This intermediate can then be condensed with other molecules, for instance, to form quinoline-cinnamide hybrids. nih.gov Such hybrid molecules are designed to interact with multiple biological targets or to combine the properties of the individual components into a single compound.

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound has led to the exploration of various innovative techniques. These methods prioritize the use of less hazardous solvents, alternative energy sources, and catalytic systems that enhance reaction efficiency while minimizing environmental impact. Key areas of advancement include the use of microwave irradiation, ultrasound technology, and ionic liquids as catalysts or reaction media.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation in quinoline synthesis, such as in the Friedländer and Combes reactions, has demonstrated considerable improvements in efficiency. nih.govasianpubs.orgresearchgate.net While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general success of this technique for structurally similar quinoline derivatives suggests its high potential. For instance, a catalyst-free microwave-assisted Friedländer synthesis for 8-hydroxyquinoline (B1678124) derivatives has been reported to yield significantly higher outputs (72%) compared to conventional heating (34%). nih.gov This indicates that applying similar conditions to the synthesis of this compound could lead to comparable enhancements in yield and reaction speed.

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. This technique has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netnih.govnih.gov The mechanical effects of acoustic cavitation generated by ultrasound can lead to improved mass transfer and increased reactivity. Although specific protocols for the ultrasound-assisted synthesis of this compound are not explicitly available in the search results, the general applicability of this green method to quinoline synthesis suggests its feasibility. The benefits of ultrasound-assisted synthesis, such as reduced energy consumption and shorter reaction times, make it an attractive green alternative. nih.gov

Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as green solvents and catalysts in organic synthesis. nih.govmdpi.comscilit.comresearchgate.netnih.gov Their negligible vapor pressure, high thermal stability, and tunable properties make them environmentally friendlier alternatives to volatile organic solvents. In the context of quinoline synthesis, ionic liquids have been effectively used as catalysts in the Friedländer annulation. nih.govmdpi.comscilit.comresearchgate.net For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) has been identified as an efficient and recyclable catalyst for this reaction, affording high yields of polysubstituted quinolines under solvent-free conditions. nih.gov While direct application to this compound is not detailed, the catalytic activity of ionic liquids in related syntheses points to a promising avenue for the green production of this compound.

The following table summarizes the potential advantages of these green chemistry approaches in the synthesis of quinoline derivatives, which can be extrapolated to the synthesis of this compound.

| Green Chemistry Approach | Potential Advantages |

| Microwave-Assisted Synthesis | - Reduced reaction times- Increased reaction yields- Improved product purity- Potential for solvent-free reactions |

| Ultrasound-Assisted Synthesis | - Enhanced reaction rates- Milder reaction conditions- Reduced energy consumption- Overcoming phase-transfer limitations |

| Ionic Liquid Catalysis | - Use of non-volatile and recyclable solvents/catalysts- High catalytic efficiency- Potential for improved selectivity- Operation under mild, solvent-free conditions |

While specific, detailed research findings and comparative data for the green synthesis of this compound are still emerging, the successful application of these green methodologies to the broader class of quinoline compounds provides a strong foundation for future research and development in this area. The continued exploration of these techniques is crucial for establishing more sustainable and efficient pathways for the production of this important chemical intermediate.

Advanced Spectroscopic Investigations and Structural Elucidation of 5 Methoxyquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Unidimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)

One-dimensional NMR techniques offer fundamental insights into the molecular structure of 5-Methoxyquinolin-8-ol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the quinoline (B57606) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons (-OCH₃) are expected to resonate as a sharp singlet in the upfield region (around δ 3.9-4.1 ppm). The hydroxyl proton (-OH) signal can be broad and its chemical shift is often solvent and concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the electron-donating methoxy group (C5) and the hydroxyl group (C8) will have their chemical shifts influenced by these substituents. The methoxy carbon itself will produce a signal in the upfield region (around δ 55-60 ppm).

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen is sensitive to substitution effects and protonation state.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Data unavailable in search results | Data unavailable in search results |

Predicted chemical shifts based on related structures suggest aromatic protons between 7.0 and 8.8 ppm, a methoxy singlet around 4.0 ppm, and an OH proton with a variable shift. Aromatic carbons are expected between 110 and 155 ppm, with the methoxy carbon around 56 ppm.

Multidimensional NMR Experiments (e.g., HSQC, COSY, DEPT)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.netfrontiersin.orgdiva-portal.org This is instrumental in assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings, specifically between protons on adjacent carbon atoms (vicinal coupling). researchgate.netfrontiersin.org This helps to establish the connectivity of the proton network within the quinoline ring system.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This aids in the definitive assignment of the carbon signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., ESI+, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

ESI+ (Electrospray Ionization - Positive Mode): In ESI-MS, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very precise mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with high confidence. For C₁₀H₉NO₂, the calculated exact mass of the protonated molecule [M+H]⁺ would be approximately 176.0706.

Fragmentation Analysis: Under appropriate conditions, the molecular ion can be induced to fragment. The fragmentation pattern of this compound would likely involve the loss of small neutral molecules such as CO, CHO, and CH₃ from the quinoline ring and its substituents. For instance, a common fragmentation pathway for methoxyquinolines involves the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). The fragmentation of the quinoline ring itself can also provide structural clues.

| Ionization Mode | Observed Ion | m/z | Interpretation |

| ESI+ | [M+H]⁺ | ~176.1 | Protonated Molecule |

| HRMS (ESI+) | [M+H]⁺ | Data unavailable | Exact mass for formula confirmation |

| ESI-MS/MS | Fragment Ions | Data unavailable | Structural fragments (e.g., loss of CH₃, CO) |

Vibrational Spectroscopy for Functional Group Characterization (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. upi.eduyoutube.comrjpn.orgmdpi.comresearchgate.net

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic quinoline ring.

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would be attributed to the C-H stretching of the methoxy group.

C=C and C=N Stretching: The aromatic ring vibrations of the quinoline system would appear in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band in the 1200-1300 cm⁻¹ region is expected for the aryl ether C-O bond of the methoxy group. Another C-O stretching band for the phenolic hydroxyl group would be expected around 1000-1200 cm⁻¹.

Out-of-Plane C-H Bending: Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (phenolic) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methoxy) | 2850 - 2960 |

| C=C/C=N Stretch (aromatic) | 1450 - 1650 |

| C-O Stretch (aryl ether) | 1200 - 1300 |

| C-O Stretch (phenol) | 1000 - 1200 |

| C-H Bending (out-of-plane) | 750 - 900 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical behavior of molecules. researchgate.netnist.govresearchgate.netscience-softcon.denist.gov

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline chromophore. The presence of the methoxy and hydroxyl substituents will influence the position and intensity of these absorption maxima (λmax). The electron-donating nature of these groups is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. The position of λmax can also be sensitive to the solvent polarity.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (typically near the λmax from the UV-Vis spectrum), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including the emission maximum (λem) and quantum yield, are highly dependent on the molecular structure and the surrounding environment (e.g., solvent, pH). The presence of the hydroxyl and methoxy groups can significantly impact the fluorescence characteristics.

| Spectroscopic Technique | Parameter | Expected Value |

| UV-Vis Spectroscopy | λmax | Data unavailable |

| Fluorescence Spectroscopy | λem | Data unavailable |

Based on related 8-hydroxyquinoline (B1678124) compounds, absorption maxima are expected in the UV region, potentially with shoulders extending into the visible range. Fluorescence emission is also anticipated, though the specific wavelength will be influenced by the methoxy group and solvent environment.

Coordination Chemistry of 5 Methoxyquinolin 8 Ol: Ligand Design and Metal Complex Formation

Chelation Mechanisms of 5-Methoxyquinolin-8-ol with Transition Metal Ions

This compound, a derivative of 8-hydroxyquinoline (B1678124), functions as a potent bidentate chelating agent. Its ability to form stable complexes with a variety of metal ions is central to its chemical applications. The chelation process is primarily governed by the specific binding sites on the ligand, its affinity for different metals, and the stabilizing interactions within the resulting complex.

The fundamental coordination behavior of this compound is inherited from its parent compound, 8-hydroxyquinoline. Chelation involves two key donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.org Upon complexation, the phenolic proton dissociates, and the negatively charged oxygen atom, along with the nitrogen atom, coordinately bonds to the metal ion. This simultaneous binding creates a stable five-membered chelate ring, which is a characteristic feature of 8-hydroxyquinolinate complexes. nih.gov

The methoxy (B1213986) group at the 5-position does not directly participate in the coordination to the metal center. However, as an electron-donating group, it influences the electron density of the quinoline ring system. This electronic modification can subtly alter the basicity of the nitrogen and oxygen donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes. scispace.com The coordination of this compound typically results in complexes with specific stoichiometries and geometries, depending on the coordination number and preferred geometry of the central metal ion. For instance, divalent metal ions often form complexes with a 1:2 metal-to-ligand ratio (ML₂), leading to tetrahedral or square planar geometries, while trivalent metals can form 1:3 complexes (ML₃), commonly resulting in octahedral geometries. scirp.orgscispace.com

The affinity of 8-hydroxyquinoline derivatives for metal ions is a critical aspect of their coordination chemistry. While specific stability constants for this compound are not widely documented, the general trends can be inferred from studies on closely related ligands. The stability of these metal complexes is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration) and the ligand's basicity. mcmaster.ca

Table 1: General Affinity and Selectivity of 8-Hydroxyquinoline Derivatives for Selected Metal Ions

| Metal Ion | Typical Coordination Geometry | Relative Affinity | Notes |

|---|---|---|---|

| Copper(II) | Square Planar | Very High | Often forms the most stable complexes among divalent transition metals. |

| Zinc(II) | Tetrahedral | High | Forms stable, often fluorescent, complexes. |

| Iron(III) | Octahedral | High | Forms highly colored complexes; stability is pH-dependent due to hydrolysis. mdpi.com |

| Palladium(II) | Square Planar | High | Forms stable, four-coordinate complexes. tandfonline.com |

| Aluminum(III) | Octahedral | Very High | Forms highly stable and fluorescent tris-complexes (Alq₃ type). scispace.comrsc.org |

This table provides a qualitative overview based on the known coordination chemistry of 8-hydroxyquinoline and its derivatives.

Palladium(II), having a d⁸ electron configuration, strongly favors a square planar geometry and forms stable complexes with 8-hydroxyquinoline ligands. tandfonline.comresearchgate.net Aluminum(III) is well-known for forming a highly stable tris-chelate complex, tris(8-hydroxyquinolinato)aluminum (Alq₃), and its derivatives are of great interest in materials science. The synthesis of Al(III) complexes with substituted 8-hydroxyquinolines, including those with electron-donating groups, has been extensively studied. rsc.orggoogle.com

While the primary coordination bonds between the metal and the ligand are dominant, intermolecular hydrogen bonds can provide additional stability to the solid-state structure. These interactions can occur between coordinated water or solvent molecules and the donor or acceptor atoms of the this compound ligand. For instance, in hydrated metal complexes, the hydrogen atoms of the coordinated water molecules can form hydrogen bonds with the phenolate (B1203915) oxygen or the methoxy group of an adjacent complex molecule. Although not extensively studied for this specific ligand, the general principles of coordination chemistry suggest that such interactions contribute to the stability of the crystal packing. tandfonline.comtandfonline.com The presence of hydrogen bond donors and acceptors in the secondary coordination sphere is a known strategy to fine-tune the properties and stability of metal complexes.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound follows well-established procedures in coordination chemistry, and their characterization relies on a suite of spectroscopic and analytical techniques to confirm their structure and composition.

The synthesis of metal complexes of this compound is typically straightforward. A common method involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. scirp.org The general procedure can be outlined as follows:

Dissolution : The this compound ligand is dissolved in an appropriate solvent, such as ethanol (B145695), methanol, or a mixture of solvents like DMSO/water.

Deprotonation : A base (e.g., sodium hydroxide (B78521) or ammonia) may be added to deprotonate the hydroxyl group of the ligand, facilitating its coordination to the metal ion. Alternatively, the reaction can be carried out under conditions where the metal ion itself promotes deprotonation.

Reaction : An aqueous or alcoholic solution of the metal salt is added to the ligand solution, often dropwise, with stirring. The reaction is typically carried out at room temperature or with gentle heating to ensure completion.

Precipitation and Isolation : The resulting metal complex, often being less soluble than the reactants, precipitates out of the solution. The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the reactants is adjusted to obtain the desired metal-to-ligand ratio in the final complex. For example, a 1:2 molar ratio of a divalent metal salt to the ligand is used to synthesize ML₂ type complexes. scirp.org

Once synthesized, the structure and properties of the this compound metal complexes are determined using various analytical methods:

Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. The disappearance or shift of the O-H stretching vibration of the free ligand indicates the deprotonation and coordination of the hydroxyl group. Furthermore, changes in the C=N and C-O stretching frequencies of the quinoline ring provide evidence of the nitrogen and oxygen atoms' involvement in chelation. zenodo.org

UV-Visible (UV-Vis) Spectroscopy : The formation of the complex is often accompanied by a change in color, which can be monitored by UV-Vis spectroscopy. The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and the ligand-to-metal charge transfer bands, which can be indicative of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Al(III)), ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in the complex. Shifts in the resonance of protons and carbons near the coordination sites compared to the free ligand confirm complex formation. mdpi.com

Elemental Analysis : This method determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to verify the empirical formula and the metal-to-ligand stoichiometry.

X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govmdpi.com It can also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Through these combined methods, a comprehensive understanding of the structure and bonding in the metal complexes of this compound can be achieved.

Electronic and Spectroscopic Properties of this compound Metal Chelates

The introduction of a methoxy group at the 5-position of the quinoline ring in 8-hydroxyquinoline significantly influences the electronic and spectroscopic properties of its metal complexes. This electron-donating group alters the electron density of the aromatic system, which in turn affects the energy levels of the molecular orbitals involved in electronic transitions. Consequently, the absorption and emission spectra of the metal chelates of this compound exhibit distinct characteristics compared to the unsubstituted 8-hydroxyquinoline complexes.

Many metal chelates of 8-hydroxyquinoline derivatives are known for their fluorescent properties. The methoxy group in this compound is expected to enhance the fluorescence intensity and potentially cause a red-shift in the emission wavelength compared to the parent 8-hydroxyquinoline complexes. This is due to the increased electron density on the ligand, which can enhance the quantum yield of fluorescence. The fluorescence properties are also highly dependent on the central metal ion. Diamagnetic metal ions with closed-shell electronic configurations, such as Zn(II) and Al(III), often form highly fluorescent complexes. In contrast, paramagnetic transition metal ions like Cu(II) and Ni(II) tend to quench fluorescence due to alternative non-radiative decay pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the structure of these complexes in solution, particularly for diamagnetic metal chelates. The chemical shifts of the protons and carbons in the this compound ligand are affected by coordination to a metal ion, providing valuable information about the binding sites and the geometry of the complex.

While specific experimental data for a wide range of this compound metal chelates is not extensively documented in publicly available literature, the general trends observed for 5-substituted 8-hydroxyquinolines can be used to infer their likely spectroscopic behavior. The following interactive table summarizes hypothetical, yet expected, spectroscopic data for some common metal chelates of this compound based on known trends for similar compounds.

Interactive Data Table: Expected Spectroscopic Properties of this compound Metal Chelates

| Metal Ion | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Zn(II) | ~380-400 | ~500-520 | ~5000-8000 | ~0.1-0.3 |

| Al(III) | ~385-405 | ~505-530 | ~6000-9000 | ~0.2-0.4 |

| Cu(II) | ~400-420 | Non-fluorescent | ~4000-7000 | <0.01 |

| Ni(II) | ~390-410 | Non-fluorescent | ~3000-6000 | <0.01 |

Note: The data in this table are estimated based on general trends for 5-substituted 8-hydroxyquinoline complexes and are intended for illustrative purposes. Actual experimental values may vary.

Theoretical Studies on Complexation Thermodynamics and Kinetics

Theoretical and computational studies provide invaluable insights into the thermodynamics and kinetics of the formation of metal complexes with this compound. These studies, often employing Density Functional Theory (DFT) and other quantum chemical methods, can predict the stability, geometry, and electronic structure of the resulting chelates, as well as the energy barriers associated with their formation.

The thermodynamics of complexation are governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction. The formation of a chelate complex with this compound is typically an entropically favored process due to the chelate effect, where one bidentate ligand displaces two monodentate solvent molecules. The enthalpy of complexation is influenced by the strength of the coordinate bonds formed between the metal ion and the nitrogen and oxygen donor atoms of the ligand. The electron-donating methoxy group in this compound increases the basicity of the donor atoms, which is expected to lead to stronger metal-ligand bonds and a more negative enthalpy of formation compared to unsubstituted 8-hydroxyquinoline.

Theoretical calculations can be used to determine key thermodynamic parameters such as binding energies and stability constants (log K). The binding energy represents the strength of the interaction between the metal ion and the ligand in the gas phase, while the stability constant quantifies the equilibrium of the complex formation in solution.

The kinetics of complexation describe the rate at which the metal chelate is formed. This is influenced by factors such as the lability of the solvent molecules in the metal ion's coordination sphere and the steric accessibility of the ligand's donor atoms. Computational methods can be used to model the reaction pathway of complex formation, identifying transition states and calculating activation energies. This information helps in understanding the mechanism of ligand substitution and the factors that control the rate of complexation.

While specific theoretical studies solely focused on this compound are not widely reported, computational analyses of related 8-hydroxyquinoline systems provide a framework for understanding its complexation behavior. The following interactive table presents hypothetical, yet plausible, thermodynamic and kinetic parameters for the complexation of this compound with various metal ions, based on established principles and data from similar systems.

Interactive Data Table: Predicted Thermodynamic and Kinetic Parameters for this compound Complexation

| Metal Ion | Binding Energy (kcal/mol) | log K (Stability Constant) | Formation Rate Constant (k_f, M⁻¹s⁻¹) | Dissociation Rate Constant (k_d, s⁻¹) |

| Zn(II) | ~ -350 to -400 | ~ 12-14 | ~ 10⁵ - 10⁶ | ~ 10⁻⁷ - 10⁻⁸ |

| Al(III) | ~ -800 to -900 | ~ 15-17 | ~ 10¹ - 10² | ~ 10⁻¹⁰ - 10⁻¹² |

| Cu(II) | ~ -400 to -450 | ~ 13-15 | ~ 10⁸ - 10⁹ | ~ 10⁻⁵ - 10⁻⁶ |

| Ni(II) | ~ -380 to -430 | ~ 11-13 | ~ 10⁴ - 10⁵ | ~ 10⁻⁶ - 10⁻⁷ |

Note: The data in this table are theoretical estimations based on the expected behavior of this compound and are for illustrative purposes. Actual experimental or more detailed computational values may differ.

Applications in Catalysis and Materials Science

5-Methoxyquinolin-8-ol-Based Catalytic Systems

While direct research on this compound in catalysis is an emerging field, the broader family of 8-hydroxyquinoline (B1678124) derivatives has been extensively studied, providing a strong basis for understanding its potential. The electronic effects of the methoxy (B1213986) group at the 5-position are expected to influence the catalytic activity of its metal complexes.

Homogeneous catalysts are sought after for their high activity and selectivity, which can be finely tuned at a molecular level. The design of such catalysts based on this compound involves its coordination to a catalytically active metal center. The synthesis typically involves the reaction of a metal precursor with this compound in a suitable solvent, leading to the formation of a metal complex.

Research on structurally similar methyl-substituted 8-hydroxyquinoline ligands has demonstrated the successful synthesis of five-coordinated oxovanadium(IV) complexes. mdpi.com These complexes have shown significant catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com For instance, complexes of the type [VO(R-quin)₂], where R-quin represents a substituted 8-hydroxyquinolate, have been synthesized and characterized. mdpi.com The introduction of substituents on the quinoline (B57606) ring, such as the methoxy group in this compound, can influence the electronic properties of the metal center, thereby affecting the catalyst's performance. These vanadium(IV) complexes have demonstrated high catalytic activity for the oxidation of cyclohexane (B81311) in the presence of 2-pyrazinecarboxylic acid as a cocatalyst, achieving product yields of up to 48%. mdpi.com The reaction yields a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone. mdpi.com

Table 1: Catalytic Oxidation of Alcohols by Vanadium(IV) Complexes of Methyl-Substituted 8-Hydroxyquinolines

| Catalyst Complex | Substrate | Oxidant | Product | Yield (%) |

|---|---|---|---|---|

| [VO(2,6-(Me)₂-quin)₂] | Phenylethanol | tert-butyl hydroperoxide | Acetophenone | 46 |

| [VO(2,5-(Me)₂-quin)₂] | Phenylethanol | tert-butyl hydroperoxide | Acetophenone | 23 |

| [VO(2-Me-quin)₂] | Phenylethanol | tert-butyl hydroperoxide | Acetophenone | 32 |

| [VO(2,6-(Me)₂-quin)₂] | Cyclohexanol | tert-butyl hydroperoxide | Cyclohexanone | 10 |

| [VO(2,5-(Me)₂-quin)₂] | Cyclohexanol | tert-butyl hydroperoxide | Cyclohexanone | 5.5 |

| [VO(2-Me-quin)₂] | Cyclohexanol | tert-butyl hydroperoxide | Cyclohexanone | 5.5 |

Data sourced from related research on methyl-substituted 8-hydroxyquinolines. mdpi.com

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, significant effort has been directed towards the development of heterogeneous catalysts. This often involves the immobilization of a homogeneous catalyst onto a solid support. For this compound-based catalysts, this would entail anchoring the ligand or its metal complex to materials such as silica (B1680970), alumina, or polymers. core.ac.uknih.govmdpi.com

The general approach for heterogenization involves functionalizing the support material with groups that can covalently bind to the this compound ligand. For example, silica surfaces can be modified to introduce linker molecules that then react with the ligand. core.ac.uknih.gov The resulting supported ligand can then be complexed with a metal ion to generate the heterogeneous catalyst. This method ensures that the active catalytic species is confined to the solid phase, facilitating its easy removal from the reaction mixture. Research on silica-supported iron tetrasulfophthalocyanine catalysts has shown the successful covalent bonding of the catalyst to the support, which is then used for the oxidation of 8-hydroxyquinoline. rsc.orgresearchgate.net

Another strategy is the synthesis of hybrid materials where the catalytic complex is an integral part of a larger structure, such as a metal-organic framework (MOF). The porous nature of MOFs can provide size and shape selectivity, while the well-defined active sites can lead to high catalytic efficiency.

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For catalysts derived from this compound, mechanistic studies would focus on the role of the metal center and the ligand in the catalytic cycle. The electronic nature of the methoxy group can influence the redox potential of the metal center and the stability of reaction intermediates.

In oxidation reactions catalyzed by related vanadium(IV) complexes of methyl-substituted 8-hydroxyquinolines, mechanistic investigations have suggested the involvement of free hydroxyl radicals. mdpi.com This was inferred from the regio- and bond-selectivity observed in the oxidation of alkanes like n-heptane and methylcyclohexane. mdpi.com The reaction of the catalyst with a peroxide oxidant is believed to generate these highly reactive species, which then initiate the oxidation of the substrate. The selectivity of the reaction, for instance, between different C-H bonds in an alkane, provides insights into the nature of the oxidizing species.

The application of this compound extends to various specialized fields of catalysis.

Electrocatalysis: Quinoline derivatives have been explored in the development of electrocatalysts, for example, in the oxygen evolution reaction (OER), which is a key process in water splitting for hydrogen production. researchgate.netsciopen.commdpi.comrsc.org The ability of this compound to form stable complexes with transition metals like cobalt, nickel, and iron makes it a candidate for designing OER electrocatalysts. The electronic properties of the ligand can modulate the activity of the metal center, potentially lowering the overpotential required for the OER.

Photocatalysis: In photocatalysis, a catalyst is activated by light to drive a chemical reaction. Quinoline-based compounds have been investigated for the photocatalytic degradation of organic pollutants. mdpi.comresearchgate.net Metal complexes of this compound could potentially act as photosensitizers, absorbing light and transferring energy to other molecules to initiate degradation pathways. The extended π-system of the quinoline ring is beneficial for light absorption in the UV-visible region.

Plasma Catalysis: This emerging field combines non-thermal plasma with a catalyst to achieve synergistic effects, often leading to higher efficiency and selectivity in chemical transformations. While specific applications of this compound in plasma catalysis are not yet reported, the stability of its metal complexes could be advantageous in the reactive plasma environment.

Thermal Catalysis: The thermal stability of this compound and its complexes is a prerequisite for their use in high-temperature catalytic processes. Studies on the thermal decomposition of related compounds like methoxyphenols indicate that the initial step involves the cleavage of the methyl group. nrel.gov The thermal decomposition of poly(5-hydroxyquinoline) has been shown to occur in two stages. researchgate.net Understanding the thermal behavior of this compound-based catalysts is essential for their application in processes such as thermal decomposition of pollutants or biomass conversion. scispace.com

Integration of this compound into Functional Materials

Beyond catalysis, this compound is a valuable building block for the creation of functional organic materials, most notably for applications in optoelectronics.

Metal complexes of 8-hydroxyquinoline and its derivatives are renowned for their electroluminescent properties and are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net The parent complex, tris(8-hydroxyquinolinato)aluminum (Alq₃), is a benchmark green-emitting material in OLED technology. nih.gov The introduction of a methoxy group at the 5-position of the quinoline ring can tune the electronic and luminescent properties of the resulting metal complexes.

Research has shown that aluminum(III) complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines exhibit green luminescence with high quantum yields. researchgate.net These complexes are soluble in common organic solvents, which is advantageous for device fabrication via solution processing. researchgate.net The emission wavelength of these complexes is red-shifted relative to Alq₃, with maximum emission peaks observed between 538-540 nm. researchgate.net

Zinc(II) complexes of 8-hydroxyquinoline derivatives have also been extensively investigated as emitters in OLEDs. ijcce.ac.irnih.govijcce.ac.irmdpi.com These complexes are attractive due to their good thermal stability and high photoluminescence quantum yields. For example, a zinc complex of 2-methyl-8-quinolinol has been used as a dopant to achieve green electroluminescence in OLEDs, with emission wavelengths at 517 nm and 539 nm depending on the dopant concentration. ijcce.ac.ir The electron-donating nature of the methoxy group in this compound is expected to influence the emission color of its zinc complexes, potentially shifting it towards the yellow-green region of the spectrum.

Table 2: Luminescent Properties of 8-Hydroxyquinoline Derivative Complexes for OLEDs

| Complex Type | Ligand Substituent | Emission Color | Maximum Emission Wavelength (nm) |

|---|---|---|---|

| Aluminum(III) | 5-alkoxymethyl | Green | 538-540 |

| Zinc(II) | 2-methyl | Green | 517-539 |

| Zinc(II) | 2-styryl | Yellow | 578-590 |

Data compiled from research on various substituted 8-hydroxyquinoline complexes. researchgate.netijcce.ac.irmdpi.com

The research in this area focuses on synthesizing new 8-hydroxyquinoline derivatives with various substituents to fine-tune the emission color, efficiency, and stability of OLED devices. The integration of this compound into these molecular designs offers a pathway to modulate the optoelectronic properties of the resulting luminescent materials.

Development of Advanced Functional Materials

The quinoline scaffold, and specifically the 8-hydroxyquinoline (8-HQ) framework, is a cornerstone in the design of advanced functional materials. These materials are utilized in a variety of fields, including electronics and smart materials. mdpi.com Derivatives of 8-HQ are particularly noted for their roles as electron carriers in Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. researchgate.netscirp.orgscispace.com

The functionality of these materials stems from the unique chelating ability of the 8-hydroxyquinoline ligand, which can form stable complexes with a wide range of metal cations. scispace.com This interaction is fundamental to their use in OLEDs, where metal complexes like tris(8-hydroxyquinoline)aluminum (Alq3) are widely used as emissive and electron-transporting materials. scirp.org The electronic and photophysical properties of these materials can be precisely tuned by modifying the substituents on the quinoline ring. For instance, the introduction of different functional groups allows for the manipulation of emission wavelengths and quantum efficiencies, providing a strategy to predict and design new materials with desired optical properties. semanticscholar.org

Furthermore, metal complexes of 8-HQ derivatives are investigated for their unique magnetic and spectral properties, which can be leveraged for various applications. isca.me The ability of the 8-HQ structure to form complexes is also harnessed in creating fluorescent sensors that are highly sensitive and selective for specific metal ions, such as Al³⁺ and Zn²⁺, which are important in biological and environmental systems. scispace.com While much of the research focuses on the broader family of 8-HQ derivatives, the principles apply to compounds like this compound, where the methoxy group can influence the electronic properties and performance of the resulting material.

Investigations into Corrosion Inhibition Mechanisms

Derivatives of 8-hydroxyquinoline have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. scirp.org These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The mechanism of inhibition is primarily attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic quinoline ring system. The lone pair of electrons on the nitrogen and oxygen atoms facilitates the adsorption of the inhibitor molecule onto the metal surface. The planar orientation of the quinoline ring allows for maximum surface coverage.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds typically act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. The adsorption of these inhibitor molecules on the metal surface generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal.

The effectiveness of these inhibitors is influenced by their concentration, the temperature, and the nature of the metal and the corrosive environment. Research has shown that increasing the inhibitor concentration generally leads to a higher inhibition efficiency, up to an optimal point where a stable protective film is formed.

Below is a table summarizing the research findings on the corrosion inhibition performance of various 8-hydroxyquinoline derivatives.

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm | Inhibition Type |

|---|---|---|---|---|---|

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 1 M HCl | 94 | Langmuir | Mixed |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | Carbon Steel | 1 M HCl | 89 | Langmuir | Mixed |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 96 | Langmuir | Mixed |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 mol/L HCl | 96 | Langmuir | Mixed |

| 5-(azidomethyl)quinolin-8-ol (QIN2) | Carbon Steel | 1.0 M HCl | Not specified, efficiency increases with concentration | Langmuir | Anodic-type |

Pharmacological and Biological Research on 5 Methoxyquinolin 8 Ol and Its Derivatives

Mechanisms of Biological Action: Molecular and Cellular Insights

The therapeutic potential of 5-Methoxyquinolin-8-ol and its derivatives is underpinned by a variety of molecular and cellular mechanisms. A predominant mechanism is their ability to chelate metal ions, a property that is increasingly recognized for its therapeutic implications in a range of diseases characterized by metal dyshomeostasis. tandfonline.comelsevierpure.comtandfonline.com Furthermore, these compounds exhibit inhibitory effects on several key enzymes, contributing to their diverse biological activities.

Metal Ion Chelation as a Modality for Therapeutic Intervention

The 8-hydroxyquinoline (B1678124) (8HQ) scaffold, the core structure of this compound, is a well-established chelator of various metal ions. tandfonline.comresearchgate.netnih.gov This chelating ability arises from the presence of the hydroxyl group at the C-8 position and the nitrogen atom in the quinoline (B57606) ring, which together can form stable complexes with divalent and trivalent metal ions. nih.gov A disruption in the homeostasis of metal ions such as copper, zinc, and iron has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. elsevierpure.comusask.ca

The therapeutic strategy of metal chelation aims to restore this balance. tandfonline.comtandfonline.com 8-hydroxyquinoline derivatives, due to their lipophilic nature, are capable of crossing the blood-brain barrier, a critical feature for targeting neurological disorders. researchgate.net Once in the central nervous system, they can sequester excess metal ions, preventing their participation in detrimental processes such as the generation of reactive oxygen species (ROS) and the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. usask.ca

The anticancer activity of quinoline derivatives has also been linked to their metal-chelating properties. researchgate.netglobalresearchonline.net By chelating intracellular metal ions, these compounds can interfere with essential enzymatic processes within cancer cells, leading to the inhibition of tumor growth. dovepress.com For instance, the chelation of copper can disrupt angiogenesis, the formation of new blood vessels that is crucial for tumor progression. dovepress.com

The following table summarizes some 8-hydroxyquinoline derivatives and their metal chelation-related therapeutic applications.

| Compound | Therapeutic Application | Mechanism Related to Metal Chelation |

| Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) | Neurodegenerative Diseases | Modulates copper and zinc homeostasis, reduces amyloid-beta toxicity. researchgate.netresearchgate.net |

| PBT2 | Neurodegenerative Diseases | A second-generation 8-hydroxyquinoline derivative designed to be a metal protein attenuating compound. usask.ca |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Anticancer | Exerts anticancer effects, partly attributed to its metal chelating properties. dovepress.com |

The versatility of the 8-hydroxyquinoline scaffold allows for the synthesis of a wide range of derivatives with tailored metal-binding affinities and pharmacokinetic properties, making it a promising platform for the development of novel therapeutics targeting diseases associated with metal dyshomeostasis. tandfonline.comnih.gov

Enzyme Inhibition Profiles and Target Engagement

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical component in the biosynthesis of estrogens and is a key target in the treatment of hormone-dependent breast cancer. The inhibition of this enzyme can significantly reduce estrogen levels, thereby impeding the growth of estrogen-receptor-positive tumors. Research into the aromatase inhibitory potential of quinoline derivatives has yielded promising results.

While direct studies on this compound are limited, research on structurally related 8-hydroxyquinoline (8HQ) derivatives provides valuable insights. A study investigating a series of metal complexes of 8-hydroxyquinoline and uracil (B121893) derivatives identified copper (Cu) complexes as potent inhibitors of aromatase. Specifically, the 8HQ–Cu–5Nu complex (where 5Nu is 5-nitrouracil) and the 8HQ–Cu–5Iu complex (where 5Iu is 5-iodouracil) demonstrated significant dose-dependent inhibition of the CYP19 enzyme. researchgate.netnih.gov

The 8HQ–Cu–5Nu complex, in particular, exhibited a half-maximal inhibitory concentration (IC50) of 0.30 μM, which was found to be more potent than the reference drug, ketoconazole. researchgate.netnih.gov The 8HQ–Cu–5Iu complex also showed notable activity with an IC50 of 1.70 μM. researchgate.netnih.gov In contrast, the free 8-hydroxyquinoline ligand and its manganese (Mn) and nickel (Ni) complexes were found to be inactive. researchgate.netnih.gov These findings underscore the importance of the central metal ion in the complex for aromatase inhibition, with copper appearing to be essential for the observed activity.

Table 1: Aromatase Inhibitory Activity of 8-Hydroxyquinoline-Copper Complexes

| Compound | IC50 (μM) |

|---|---|

| 8HQ–Cu–5Nu | 0.30 |

| 8HQ–Cu–5Iu | 1.70 |

Modulation of Cellular Signaling Pathways (e.g., p53 phosphorylation, NF-kB, AP-1)

The intricate network of cellular signaling pathways governs fundamental processes such as cell growth, proliferation, and apoptosis. The tumor suppressor protein p53 and the transcription factor nuclear factor-kappa B (NF-κB) are two pivotal players in these pathways, and their dysregulation is a hallmark of many cancers.

Research on quinoline and its related heterocyclic derivatives has revealed their potential to modulate these critical signaling cascades. For instance, a novel quinoline molecule, designated as Q3, has been identified as an inhibitor of the canonical NF-κB pathway. nih.gov This pathway is a key regulator of immune and inflammatory responses, and its aberrant activation is linked to various chronic diseases, including cancer. nih.gov The study showed that Q3 could inhibit NF-κB-induced luciferase activity in a reporter cell line at concentrations as low as 5 μM without affecting cell viability. nih.gov Furthermore, it was observed that Q3 could inhibit the tumor necrosis factor (TNF)-induced transcription of the luciferase gene and the TNF gene itself, which is a known downstream target of NF-κB. nih.gov

In the context of the p53 pathway, studies on quinazoline (B50416) sulfonamide derivatives, which are structurally related to quinolines, have demonstrated their ability to target the miR-34a/MDM4/p53 apoptotic axis. nih.gov One particular compound, 4d, was found to be a potent cytotoxic agent against HepG2 and MCF-7 cancer cells. nih.gov Its apoptotic activity was verified by a significant upregulation of miR-34a and p53 gene expressions. nih.gov This suggests that certain quinoline-like structures can induce apoptosis by modulating the p53 pathway. While direct evidence for this compound is still emerging, these findings highlight the potential of the broader quinoline class to interact with and modulate key cellular signaling pathways involved in cancer progression. There is currently a lack of specific research on the direct effects of this compound derivatives on the AP-1 signaling pathway.

Antimicrobial Research

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and research continues to explore their efficacy against a wide range of pathogens.

Antibacterial Activity and Mechanistic Elucidation (e.g., against Staphylococcus aureus, MRSA, Escherichia coli, Salmonella spp.)

Derivatives of this compound have shown promise as antibacterial agents. Studies on various methoxyquinoline derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria.

For example, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. nih.gov One compound, 3l, exhibited the highest activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL. nih.gov The mechanism of action for this compound was investigated, and a protein leakage assay indicated that it causes damage to the bacterial cell membrane, leading to the leakage of cellular proteins. nih.gov

Another study on 8-methoxy-4-methyl-quinoline derivatives also reported antibacterial activity. researchgate.net While specific MIC values were not detailed in the abstract, the study indicated that the synthesized compounds exhibited promising activity against a panel of bacteria, including S. aureus, E. coli, and Pseudomonas aeruginosa. researchgate.net

Furthermore, research on tetrahydroisoquinolines (THIQs), which are structurally related to quinolines, has demonstrated their potential against multidrug-resistant (MDR) Salmonella. mdpi.com In combination with conventional antibiotics, certain THIQs exhibited synergistic effects, significantly reducing the MIC of the antibiotics. mdpi.com For instance, the combination of THIQ 1 with chloramphenicol (B1208) or sulphamethoxazole-trimethrim resulted in a 64-fold reduction in the MIC of these antibiotics against Salmonella isolates. mdpi.com

Table 2: Antibacterial Activity of Methoxyquinoline and Related Derivatives

| Derivative Class | Bacterial Strain | Activity |

|---|---|---|

| 7-Methoxyquinoline (B23528) sulfonamide (3l) | Escherichia coli | MIC: 7.812 µg/mL |

| 8-Methoxy-4-methyl-quinoline derivatives | S. aureus, E. coli, P. aeruginosa | Promising activity reported |

Antifungal Efficacy and Related Mechanisms (e.g., against Candida species, Aspergillus fumigatus, Trichophyton)

Fungal infections, particularly those caused by opportunistic pathogens, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. Quinoline derivatives have been investigated for their antifungal properties.

A study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety found that compound 3l, which was also effective against E. coli, displayed potent activity against Candida albicans with a MIC of 31.125 µg/mL. nih.gov This compound also showed activity against Cryptococcus neoformans. nih.gov

Research has also focused on the antifungal potential of coenzyme Q0 (CoQ0), a compound with a methoxy-containing quinone structure, against Salmonella Typhimurium, which, while a bacterium, provides insights into the potential mechanisms against other microbes. The study found that CoQ0 disrupted cell membrane integrity, leading to hyperpolarization and leakage of cellular constituents. Such a mechanism could also be effective against fungal pathogens.

Table 3: Antifungal Activity of a 7-Methoxyquinoline Derivative

| Compound | Fungal Strain | MIC (µg/mL) |

|---|

Antiparasitic and Antimalarial Properties (e.g., against Plasmodium falciparum, Leishmania)

Malaria and leishmaniasis are devastating parasitic diseases that affect millions of people worldwide. Quinoline-based drugs, such as chloroquine (B1663885) and primaquine, have been mainstays in the treatment of malaria for decades. Research into new quinoline derivatives continues to be a critical area of drug discovery.

A study on new salicylamide (B354443) and sulfonamide derivatives of quinoxaline (B1680401) 1,4-di-N-oxide, a class of compounds structurally related to quinolines, identified several compounds with antimalarial and antileishmanial activities. Compound 14, an acetoxybenzamide derivative, was the most active against Plasmodium falciparum, with an IC50 of 7.4 µM. Compounds 4 and 5, both sulfonamide derivatives, showed activity against Leishmania amazonensis, with IC50 values of approximately 3 µM.

These findings highlight the potential of quinoline-like scaffolds in the development of new antiparasitic agents. The presence of the methoxy (B1213986) group in this compound could influence the pharmacokinetic and pharmacodynamic properties of such derivatives, making it an interesting candidate for further investigation in this area.

Table 4: Antiparasitic Activity of Quinoxaline 1,4-di-N-oxide Derivatives

| Compound | Parasite | IC50 (µM) |

|---|---|---|

| Compound 14 (acetoxybenzamide) | Plasmodium falciparum | 7.4 |

| Compound 4 (sulfonamide) | Leishmania amazonensis | ~3 |

Antiviral Investigations

The search for novel antiviral agents is a continuous effort, driven by the emergence of new viral pathogens and the development of resistance to existing drugs. The quinoline scaffold has been explored for its potential antiviral activities.

A study on isoquinolone derivatives, which share a core structure with quinolines, identified a compound with potent activity against both influenza A and B viruses. nih.gov The hit compound, 3-(6-ethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H), exhibited EC50 values ranging from 0.2 to 0.6 μM. nih.gov However, this compound also showed significant cytotoxicity. nih.gov Through structural modifications, a derivative (compound 21) was developed with greatly reduced cytotoxicity, although with higher EC50 values (9.9 to 18.5 µM). nih.gov The mode of action was determined to be the inhibition of the viral polymerase. nih.gov

While direct antiviral studies on this compound are not extensively documented, the findings with related dimethoxy-isoquinolone derivatives suggest that the methoxy-quinoline scaffold is a viable starting point for the development of new antiviral agents.

Table 5: Anti-influenza Virus Activity of a Dimethoxy-isoquinolone Derivative

| Compound | Virus | EC50 (µM) |

|---|---|---|

| 3-(6-ethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H) | Influenza A and B | 0.2 - 0.6 |

Antibiofilm Activities

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The ability of certain quinoline derivatives to inhibit or disrupt these microbial communities is an area of active investigation. Research has demonstrated that derivatives of 8-hydroxyquinoline (8-HQ), a core structure closely related to this compound, possess notable antibiofilm capabilities.

A series of 8-alkoxyquinoline derivatives were designed and evaluated for their biofilm inhibition against Mycobacterium smegmatis and Staphylococcus aureus. nih.govmdpi.com In these studies, the 8-O-prenyl derivative demonstrated an approximate 8-fold increased selectivity for the biofilm phenotype of M. smegmatis. nih.govmdpi.com This suggests that specific structural modifications to the quinoline core can enhance antibiofilm efficacy. Further studies have highlighted the importance of the 8-hydroxy group for both antibacterial and antimycobacterial activity. nih.govmdpi.com

Similarly, novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have been synthesized and tested for their antimicrobial and antibiofilm activity against pathogens implicated in urinary tract infections. The findings from these studies indicate that the quinoline scaffold is a promising template for the development of new agents to combat biofilm-related infections. The introduction of different substituents on the quinoline ring system has been shown to modulate the antimicrobial and antibiofilm potency, with some derivatives showing enhanced activity against E. coli and C. albicans. While research has not focused exclusively on this compound, the positive results from structurally similar methoxyquinoline and 8-hydroxyquinoline derivatives underscore the potential of this chemical class. nih.govmdpi.com For instance, one study found that a prenylated derivative of 8-hydroxyquinoline was particularly effective at preventing biofilm formation in Mycobacterium smegmatis at a concentration of 12.5 µM. rsc.org

Anticancer and Antiproliferative Studies

The quinoline ring is a key pharmacophore in a number of anticancer drugs, and its derivatives are continuously being explored for their potential as novel chemotherapeutic agents. nih.gov Research into this compound and its analogues has revealed significant antiproliferative and cytotoxic effects against various cancer cell lines.

Derivatives of the quinoline scaffold have demonstrated broad-spectrum cytotoxic activity in preclinical studies. For example, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined to be 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), and 9.96 µg/mL for lung cancer (A549) cells. pakistanbmj.com

Another study focusing on 8-hydroxy-5-nitroquinoline (Nitroxoline), which shares the 8-hydroxyquinoline core with this compound, found it to be a more potent anticancer agent than the well-studied clioquinol. nih.gov Its cytotoxicity was found to be 5-10 fold lower than other analogues. nih.govmdpi.com Furthermore, research on other quinoline derivatives has shown potent activity against CNS cancer cell lines. A trimethoxy-substituted pyridin-2-one derivative of quinoline exhibited a high growth inhibition value of 89.58% against the SNB-19 glioblastoma cell line. neuroquantology.com

The following table summarizes the cytotoxic activities of various quinoline derivatives against the specified cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ / Activity | Reference |

| BAPPN (a 5-methyl-5H-indolo[2,3-b]quinoline derivative) | HepG2 (Liver) | 3.3 µg/mL | pakistanbmj.com |

| BAPPN (a 5-methyl-5H-indolo[2,3-b]quinoline derivative) | HCT-116 (Colon) | 23 µg/mL | pakistanbmj.com |

| BAPPN (a 5-methyl-5H-indolo[2,3-b]quinoline derivative) | A549 (Lung) | 9.96 µg/mL | pakistanbmj.com |

| Trimethoxy-substituted pyridin-2-one quinoline derivative | SNB-19 (CNS) | 89.58% Growth Inhibition | neuroquantology.com |

| 8-hydroxy-5-nitroquinoline | Various | 5-10 fold more potent than clioquinol | nih.govmdpi.com |

This table is interactive. Click on the headers to sort the data.

The anticancer effects of quinoline derivatives are attributed to multiple mechanisms of action that disrupt cancer cell proliferation and survival.

Cell Cycle Arrest and Apoptosis Induction: Several studies have shown that these compounds can induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing. For instance, 5-methoxypsoralen, a compound with a methoxy group, was found to arrest human hepatocellular carcinoma cells at the G2/M phase. This cell cycle blockade is often followed by the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that quinoline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. The activation of key apoptotic proteins like caspases and the cleavage of PARP are common observations. One study on an 8-hydroxyquinoline hydrazone copper(II) complex found it induced caspase-dependent apoptosis and caused cell cycle arrest in the S phase. Additionally, 5-nitroso-8-quinolinol has been shown to induce apoptosis in MCF-7 breast cancer cells.

Inhibition of Cell Migration and Antiangiogenesis: The metastatic spread of cancer is a major cause of mortality. Quinoline derivatives have shown potential in inhibiting the migration and invasion of cancer cells. nih.gov Angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is another critical process in cancer progression. Several indenoisoquinoline derivatives have been identified as potent inhibitors of angiogenesis. These compounds were found to significantly decrease the proliferation of endothelial cells and inhibit angiogenesis in both in vitro and in vivo models, partly by affecting the HIF signaling pathway. Other studies on different heterocyclic compounds have also demonstrated anti-angiogenic properties.

The favorable biological activities and modifiable chemical structure of the quinoline scaffold make it an excellent candidate for lead compound development in anticancer drug discovery. nih.gov Specifically, a series of 5-methoxyquinoline (B23529) derivatives have been synthesized and evaluated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a promising target for cancer therapy. One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed potent EZH2 inhibition and significant anti-viability activity against two tumor cell lines, highlighting its potential as a lead compound for further optimization. The versatility of the 8-hydroxyquinoline structure has also been leveraged to design anticancer compounds that act through various mechanisms, including metal chelation and induction of oxidative stress. The consistent discovery of potent anticancer activity among diverse quinoline derivatives strongly supports their continued exploration as lead structures for the development of next-generation cancer therapies.

Neuroprotective and Neurological Applications

Beyond their antimicrobial and anticancer properties, quinoline derivatives, particularly those based on the 8-hydroxyquinoline structure, are being investigated for their potential in treating neurodegenerative diseases.

Alzheimer's Disease: A key pathological hallmark of Alzheimer's disease (AD) is the aggregation of amyloid-β (Aβ) peptides, a process that is influenced by the dysregulation of metal ions like copper and zinc. 8-Hydroxyquinoline derivatives have been designed as multi-target compounds that can chelate these biometals, inhibit Aβ aggregation, and exert antioxidant effects. For example, certain hybrid compounds combining the structural features of the anti-AD drug donepezil (B133215) with clioquinol (a halogenated 8-hydroxyquinoline) have been shown to selectively target butyrylcholinesterase, inhibit Aβ self-aggregation, and chelate copper and zinc ions. One promising derivative demonstrated excellent protective effects against oxidative stress, low neurotoxicity, and the ability to penetrate the blood-brain barrier in vitro.